4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
3-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-3-23-15-9-5-13(6-10-15)19-17-20-21-18(25)22(17)14-7-11-16(12-8-14)24-4-2/h5-12H,3-4H2,1-2H3,(H,19,20)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXGPJBMRHDENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NNC(=S)N2C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-ethoxyaniline with 4-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Scientific Research Applications
4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer and antiviral properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells.
Comparison with Similar Compounds
4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent.
Itraconazole: Another antifungal compound with a broader spectrum of activity.
Voriconazole: A triazole derivative used to treat serious fungal infections.
Biological Activity
The compound 4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore its biological activity through various studies, including in vitro assays and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a triazole ring linked to ethoxy-substituted phenyl groups, contributing to its potential pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione have been tested against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Hepatocellular Carcinoma (HePG-2) | 6.2 | |
| Breast Cancer (MCF-7) | 27.3 | |
| Prostate Cancer (PC-3) | 43.4 | |
| Colorectal Cancer (HCT-116) | 43.4 |
These findings suggest that the compound may exhibit comparable or superior activity against these cell lines.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that related compounds demonstrate efficacy against a range of bacterial and fungal pathogens. The compound's thione functionality is believed to enhance its interaction with microbial targets.
Structure-Activity Relationship (SAR)
The biological activity of triazoles often correlates with their structural features. For instance, modifications at the phenyl rings or the triazole core can significantly impact their potency. In studies assessing various substitutions on the triazole ring:
- Substituent Variability : The nature of substituents on the phenyl rings influenced both anticancer and antimicrobial activities.
- Comparative Analysis : Compounds with halogen substitutions exhibited enhanced activity compared to those with alkyl groups .
Case Studies
Several case studies highlight the potential of triazole derivatives in clinical settings:
- Study on Anticancer Activity : A study evaluated a series of triazoles against multiple cancer cell lines using MTT assays, revealing that specific substitutions led to increased cytotoxicity .
- Antimicrobial Efficacy : Research indicated that certain triazole derivatives showed significant inhibition of bacterial growth compared to standard antibiotics .
Q & A
Q. Table 1: Comparative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiocarbohydrazide fusion | 413 K, 1 hour, NaHCO wash | 85 | |
| Aldehyde condensation | Ethanol, pH 6.5, 70°C, 5 hours | 72 | |
| S-Alkylation | KOH/EtOH, reflux, 1 hour | 81 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
